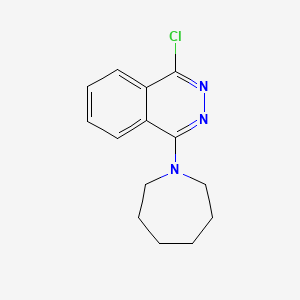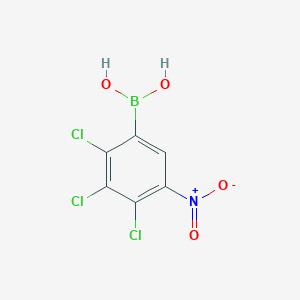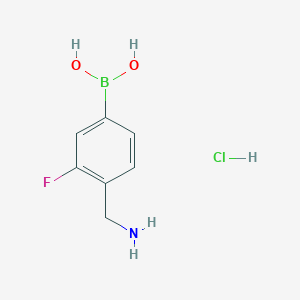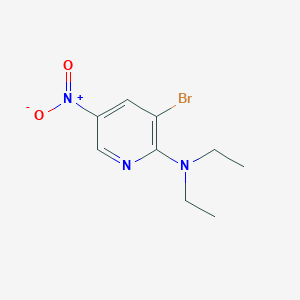
1-(Azepan-1-il)-4-cloroftalazina
Descripción general
Descripción
1-(Azepan-1-yl)-4-chlorophthalazine is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azepan-1-yl)-4-chlorophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azepan-1-yl)-4-chlorophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y desarrollo de fármacos
La estructura química única de la 1-(Azepan-1-il)-4-cloroftalazina la convierte en un precursor valioso en la síntesis de diversos compuestos farmacéuticos. Su capacidad para actuar como bloque de construcción para moléculas más complejas es crucial en el desarrollo de nuevos fármacos, particularmente en el ámbito de los trastornos del sistema nervioso central donde los compuestos relacionados han mostrado promesa .
Ciencia de materiales
Los investigadores han explorado el uso de este compuesto en el campo de la ciencia de materiales, especialmente en la creación de polímeros novedosos con propiedades específicas. La incorporación de derivados de ftalazina puede conducir potencialmente a materiales con mayor estabilidad térmica y resistencia mecánica.
Sondas biológicas
En la investigación biológica, la this compound se puede utilizar como una sonda para estudiar las vías biológicas. Su especificidad estructural le permite unirse selectivamente a ciertas enzimas o receptores, lo cual puede ser invaluable para comprender los mecanismos de la enfermedad o para la selección de nuevos fármacos.
Química analítica
La firma química distintiva de este compuesto permite su uso como estándar o reactivo en técnicas de química analítica. Puede ayudar en la calibración de instrumentos o servir como compuesto de referencia en análisis de cromatografía y espectrometría de masas .
Química agrícola
Existe la posibilidad de que la this compound se utilice en la síntesis de agroquímicos. Sus derivados podrían ser efectivos en el desarrollo de nuevos pesticidas o herbicidas, contribuyendo a estrategias más eficientes de protección de cultivos.
Investigación neurológica
Dada su similitud estructural con compuestos que interactúan con el sistema nervioso central, la this compound se puede utilizar en la investigación neurológica. Podría ayudar en el estudio de los sistemas de neurotransmisores y el desarrollo de tratamientos para afecciones neurológicas .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as 3-hydroxyacyl-coa dehydrogenase type-2 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Azepan-1-yl)-4-chlorophthalazine. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
1-(azepan-1-yl)-4-chlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)14(17-16-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXAAXGBKABVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)












